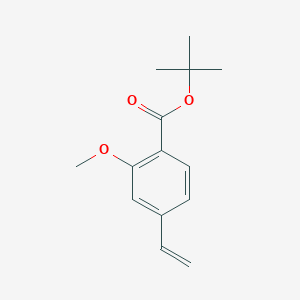

tert-Butyl 2-methoxy-4-vinylbenzoate

説明

特性

IUPAC Name |

tert-butyl 4-ethenyl-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-6-10-7-8-11(12(9-10)16-5)13(15)17-14(2,3)4/h6-9H,1H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJOPADDDQHTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on the Chemical and Physical Properties of tert-Butyl 2-methoxy-4-vinylbenzoate

Executive Summary

In the landscape of advanced materials and active pharmaceutical ingredient (API) development, tert-Butyl 2-methoxy-4-vinylbenzoate (CAS: 2806437-12-5)[1] emerges as a highly versatile, orthogonally reactive building block. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and synthetic utility. By dissecting the independent reactivity of its three core functional domains—the polymerizable vinyl group, the acid-labile tert-butyl ester, and the electron-donating methoxy group—this guide equips researchers with the theoretical grounding and validated protocols necessary to leverage this molecule in complex polymer architectures and drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The strategic value of tert-Butyl 2-methoxy-4-vinylbenzoate lies in its precise molecular architecture. The spatial arrangement of its functional groups dictates both its physical stability and its chemical reactivity.

Structural Causality

-

tert-Butyl Ester (Position 1): The massive steric bulk of the tert-butyl group serves a dual purpose. Physically, it increases the lipophilicity of the molecule, enhancing solubility in non-polar organic solvents (e.g., toluene, anisole). Chemically, it acts as a robust protecting group that shields the carbonyl carbon from unwanted nucleophilic attack during downstream functionalization, while remaining highly labile to acidic cleavage.

-

Methoxy Group (Position 2): Positioned ortho to the ester, the methoxy group acts as a strong electron-donating group (EDG) via resonance. This electronic enrichment of the aromatic ring modulates the electron density of the para-positioned vinyl group, subtly altering its reactivity profile during radical or anionic propagation. Furthermore, the oxygen atom provides a potential coordination site for transition metal catalysts.

-

Vinyl Group (Position 4): The para-vinyl group is the primary site for carbon-carbon bond formation, serving as a handle for controlled polymerization or palladium-catalyzed cross-coupling (e.g., Heck reactions).

Quantitative Data Summary

Table 1: Physicochemical Properties of tert-Butyl 2-methoxy-4-vinylbenzoate

| Property | Value | Causality / Significance |

| Molecular Formula | C14H18O3 | Defines the stoichiometric baseline for synthesis[1]. |

| Molecular Weight | 234.29 g/mol | Critical for calculating initiator-to-monomer ratios in controlled polymerizations[1]. |

| CAS Registry Number | 2806437-12-5 | Unique identifier for procurement and safety tracking[1]. |

| Solubility | Soluble in DCM, THF, Toluene | High lipophilicity driven by the tert-butyl and aromatic moieties ensures compatibility with organic synthesis. |

Orthogonal Reactivity Domains

The true power of this scaffold is its orthogonal reactivity , meaning each functional group can be reacted independently without interfering with the others.

Fig 1. Orthogonal reactivity domains of the tert-Butyl 2-methoxy-4-vinylbenzoate scaffold.

Table 2: Orthogonal Reactivity Profile

| Functional Domain | Primary Reaction Pathway | Mechanistic Rationale |

| Vinyl Group (C4) | ATRP, Anionic Polymerization | The pi-bond acts as a radical/anionic acceptor; the resulting intermediate is stabilized by the aromatic ring. |

| tert-Butyl Ester (C1) | Acid-Catalyzed Cleavage | Forms a highly stable tert-butyl cation under acidic conditions, driving cleavage forward without harsh saponification. |

| Methoxy Group (C2) | Electronic Tuning / Stereocontrol | Donates electron density, modulating the reactivity of the vinyl group and providing steric locking. |

Applications in Advanced Materials & Therapeutics

Mesogen-Jacketed Liquid Crystalline Polymers (MJLCPs)

Vinylbenzoates inherently exhibit lower reactivity in free radical polymerization compared to acrylates or styrenes. According to, this low reactivity is ironically advantageous. It allows researchers to synthesize loosely cross-linked poly(vinyl benzoate)-backbone MJLCP films via UV-illumination without triggering the spontaneous thermal-polymerization reactions that plague more reactive monomers[2][3].

Enantiomer-Selective Polymerization

The structural geometry of vinylbenzoates makes them excellent candidates for chiral polymer synthesis. demonstrated that Atom Transfer Radical Polymerization (ATRP) of vinylbenzoates can achieve enantiomer-selective propagation when the initiating system is paired with specific chiral ligands (e.g., (−)-sparteine), yielding cyclized polymers with distinct chiroptical properties[4][5].

Block Copolymer Synthesis via Anionic Polymerization

For highly defined macromolecular architectures, established that tert-butyl 4-vinylbenzoate derivatives can undergo controlled anionic polymerization. By using a living poly(tert-butyl methacrylate) anion as an initiator, researchers can synthesize well-defined block copolymers with narrow molecular weight distributions[6][7].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the choice, followed by analytical validation parameters.

Protocol A: Controlled ATRP Synthesis of Poly(tert-butyl 2-methoxy-4-vinylbenzoate)

Objective: Synthesize a homopolymer with a narrow polydispersity index (PDI < 1.2).

Fig 2. Step-by-step ATRP workflow for controlled vinylbenzoate polymerization.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine tert-Butyl 2-methoxy-4-vinylbenzoate (monomer), CuBr (catalyst), and PMDETA (ligand) in anhydrous anisole.

-

Causality: The CuBr/PMDETA complex establishes a dynamic equilibrium between dormant alkyl halides and active propagating radicals, suppressing bimolecular termination.

-

-

Degassing: Subject the mixture to three consecutive freeze-pump-thaw cycles.

-

Causality: Oxygen acts as a potent radical scavenger and irreversibly oxidizes the active Cu(I) catalyst to inactive Cu(II). Complete deoxygenation is critical for living polymerization.

-

-

Initiation: Backfill the flask with Argon, heat to 90 °C, and inject the initiator (e.g., ethyl α-bromoisobutyrate) via a purged syringe.

-

Termination: After the desired reaction time, quench the polymerization by exposing the mixture to ambient air and diluting with THF.

-

Purification: Pass the green solution through a short column of neutral alumina to remove the copper catalyst complex, then precipitate the polymer dropwise into cold methanol.

Self-Validation System:

-

1H-NMR: Monitor monomer conversion by integrating the disappearance of the vinylic protons (δ ~5.3–6.8 ppm) against the stable methoxy protons (δ ~3.8 ppm).

-

GPC: Gel Permeation Chromatography must confirm a unimodal peak with a PDI < 1.2, validating that the polymerization was controlled and "living."

Protocol B: Orthogonal Deprotection of the tert-Butyl Ester

Objective: Yield free poly(2-methoxy-4-vinylbenzoic acid) without degrading the polymer backbone.

Step-by-Step Methodology:

-

Dissolution: Dissolve the synthesized polymer in anhydrous dichloromethane (DCM).

-

Acid Addition: Cool the flask to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) DCM:TFA ratio.

-

Causality: TFA provides the necessary acidity to protonate the ester oxygen. The bulky tert-butyl group leaves as a highly stable tert-butyl cation (which subsequently loses a proton to become isobutylene gas). This drives the reaction to completion without requiring aqueous saponification (NaOH/KOH), which could cause unwanted side reactions or backbone degradation.

-

-

Cleavage: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Isolation: Evaporate the volatiles under reduced pressure and wash the resulting solid with cold diethyl ether to remove residual TFA.

Self-Validation System:

-

1H-NMR: Complete deprotection is confirmed by the absolute disappearance of the massive 9-proton singlet at δ ~1.5 ppm, which corresponds to the tert-butyl group. The appearance of a broad carboxylic acid proton peak (δ > 10 ppm) further validates the transformation.

References

-

Yang, H., et al. "Poly(vinyl benzoate)-backbone mesogen-jacketed liquid crystalline polymers." Polymer Chemistry, 2015, 6, 6709-6719. URL:[Link]

-

Narumi, A., et al. "Enantiomer-Selective Radical Polymerization of Bis(4-vinylbenzoate)s with Chiral Atom Transfer Radical Polymerization Initiating Systems." Macromolecules, 2007, 40(26), 9272-9278. URL:[Link]

-

Bayard, P., et al. "Initiation of Anionic Polymerization of tert-Butyl 4-Vinylbenzoate by a Living Poly(tert-butyl methacrylate) Anion." Macromolecules, 1993, 26(9), 2386-2387. URL:[Link]

Sources

- 1. 2806437-12-5|tert-Butyl 2-methoxy-4-vinylbenzoate|BLD Pharm [bldpharm.com]

- 2. Poly(vinyl benzoate)-backbone mesogen-jacketed liquid crystalline polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Poly(vinyl benzoate)-backbone mesogen-jacketed liquid crystalline polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ORBi: Profile of Robert Jérôme (ULiège) [orbi.uliege.be]

- 7. zh.mindat.org [zh.mindat.org]

Whitepaper: Exact Mass and Mass Spectrometric Fragmentation Dynamics of tert-Butyl 2-methoxy-4-vinylbenzoate

Executive Summary

In modern drug development and advanced materials science, highly functionalized aromatic building blocks like tert-butyl 2-methoxy-4-vinylbenzoate serve as critical intermediates. Accurate structural characterization of these compounds is paramount for quality control, impurity profiling, and pharmacokinetic tracking. This technical guide provides an in-depth analysis of the exact mass properties and collision-induced dissociation (CID) fragmentation pathways of tert-butyl 2-methoxy-4-vinylbenzoate. By bridging theoretical ion thermochemistry with field-proven High-Resolution Mass Spectrometry (HRMS) protocols, this document equips analytical scientists with the mechanistic understanding necessary for unambiguous structural elucidation.

Physicochemical Profiling and Exact Mass Determination

The structural core of tert-butyl 2-methoxy-4-vinylbenzoate consists of a benzoic acid scaffold heavily modified with three distinct functional groups: a tert-butyl ester, an ortho-methoxy ether, and a para-vinyl moiety. Establishing the monoisotopic exact mass is the foundational step for HRMS annotation[1].

The molecular formula for this compound is C₁₄H₁₈O₃ . Using the monoisotopic masses of its constituent elements (C = 12.000000, H = 1.007825, O = 15.994915), the theoretical exact mass is calculated as 234.125594 Da[2].

Table 1: Quantitative Physicochemical and Mass Properties

| Property | Value | Analytical Significance |

| Molecular Formula | C₁₄H₁₈O₃ | Defines the isotopic envelope and degrees of unsaturation (Index = 6). |

| Monoisotopic Exact Mass | 234.125594 Da | Target mass for EI-MS or atmospheric pressure chemical ionization (APCI). |

| Molecular Weight | 234.29 g/mol | Used for standard molarity calculations during sample preparation. |

| [M+H]⁺ (Protonated) | 235.1334 Da | Primary precursor ion targeted in ESI+ LC-MS/MS workflows. |

| [M+Na]⁺ (Sodium Adduct) | 257.1154 Da | Common adduct in ESI+; diagnostic but typically avoided for MS/MS. |

Mechanistic MS/MS Fragmentation Pathways

When subjected to Electrospray Ionization (ESI) in positive mode, the molecule readily protonates at the ester carbonyl oxygen to form the [M+H]⁺ precursor ion at m/z 235.1334. Upon entering the collision cell, the internal energy imparted by collision gas (e.g., Nitrogen or Argon) drives specific bond cleavages dictated by Stevenson's Rule and the thermodynamic stability of the resulting product ions and neutral losses[3].

Primary Fragmentation Cascades:

-

Elimination of Isobutylene (Neutral Loss of 56.0626 Da): The tert-butyl ester is highly labile. The most thermodynamically favorable pathway at low collision energies (10–20 eV) is the concerted elimination of a neutral isobutylene molecule (C₄H₈) via a cyclic transition state. This yields a highly stable protonated 2-methoxy-4-vinylbenzoic acid fragment at m/z 179.0708 .

-

Formation of the tert-Butyl Cation (m/z 57.0704): Alternatively, direct heterolytic cleavage of the ester oxygen-carbon bond results in the formation of the tert-butyl cation. Due to the hyperconjugative stability of tertiary carbocations, this fragment often dominates the spectrum as the base peak, particularly under higher collision energies or in Electron Ionization (EI)[3].

-

Ortho-Effect Methoxy Cleavage (Loss of •CH₃): Aromatic methoxy groups situated ortho to a carbonyl often exhibit unique fragmentation patterns. The m/z 179.0708 intermediate can undergo homolytic cleavage to expel a methyl radical (•CH₃, 15.0235 Da), generating a radical cation at m/z 164.0473 [4]. This forms a stabilized quinoid-type structure.

-

Decarboxylation (Loss of CO₂): Following the loss of the tert-butyl group, the resulting carboxylic acid can undergo decarboxylation (-43.9898 Da) to form a substituted styrene derivative at m/z 135.0810 .

Fig 1: Proposed MS/MS fragmentation pathway for tert-Butyl 2-methoxy-4-vinylbenzoate.

Table 2: High-Resolution MS/MS Diagnostic Ions (Positive Ion Mode)

| Precursor / Fragment | Elemental Composition | Theoretical Exact Mass (m/z) | Mass Error Tolerance | Mechanistic Origin |

| Precursor Ion | C₁₄H₁₉O₃⁺ | 235.1334 | < 5 ppm | Protonation ([M+H]⁺) |

| Product Ion 1 | C₁₀H₁₁O₃⁺ | 179.0708 | < 5 ppm | Neutral loss of isobutylene (-56.0626 Da) |

| Product Ion 2 | C₉H₈O₃⁺• | 164.0473 | < 5 ppm | Loss of •CH₃ from m/z 179 (-15.0235 Da) |

| Product Ion 3 | C₉H₁₁O⁺ | 135.0810 | < 5 ppm | Decarboxylation of m/z 179 (-43.9898 Da) |

| Product Ion 4 | C₄H₉⁺ | 57.0704 | < 5 ppm | Heterolytic cleavage (tert-butyl cation) |

Experimental Methodology: Self-Validating LC-HRMS Protocol

To ensure absolute trustworthiness in structural annotation, the analytical workflow must be designed as a self-validating system. The following protocol utilizes orthogonal checks (blanks, internal standards, and collision energy ramping) to eliminate false positives.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

-

Action: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile. Spike with an isotopically labeled internal standard (e.g., Alkyl Benzoate-d5) at 50 ng/mL.

-

Causality: Dilution prevents electrospray detector saturation and mitigates matrix-induced ion suppression. The internal standard creates a self-validating baseline; any fluctuations in ionization efficiency or injection volume are automatically normalized.

Step 2: System Suitability Testing (SST) & Blank Subtraction

-

Action: Inject a pure solvent blank, followed by the SST mix, prior to sample analysis.

-

Causality: The blank confirms the absence of column carryover. This is hyper-critical for ubiquitous low-mass ions like m/z 57, which can easily be confounded by solvent impurities or plasticizers in the LC tubing. The SST verifies that the mass spectrometer is calibrated to < 5 ppm mass accuracy.

Step 3: UHPLC Separation

-

Action:

-

Column: C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

-

-

Causality: The hydrophobic tert-butyl and vinyl groups dictate strong retention on a reversed-phase C18 column. The addition of formic acid acts as a proton source, significantly enhancing [M+H]⁺ ionization efficiency in the ESI source.

Step 4: HRMS/MS Acquisition

-

Action:

-

Instrument: Q-TOF or Orbitrap.

-

Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Collision Energy (CE): Ramp from 10 eV to 40 eV.

-

-

Causality: Ramping the CE captures the complete breakdown curve. Low CE (10-20 eV) favors the initial loss of isobutylene, while high CE (30-40 eV) drives deeper fragmentation (loss of methyl, decarboxylation, and tert-butyl cation formation), providing a comprehensive structural fingerprint.

Fig 2: Self-validating LC-HRMS/MS experimental workflow.

References

- Title: 3,5-Dimethoxy-2-(3-methyl-2-methylenebut-3-enyloxy)phenol - Spectrum - SpectraBase (Used for C₁₄H₁₈O₃ exact mass verification)

- Title: (-)

- Title: "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids Source: PMC - NIH URL

- Title: Fragmentation Processes - Structure Determination of Organic Compounds Source: Pharmacy 180 URL

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of tert-Butyl 2-methoxy-4-vinylbenzoate in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of tert-Butyl 2-methoxy-4-vinylbenzoate in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of tert-butyl 2-methoxy-4-vinylbenzoate in common polar aprotic solvents. In the absence of extensive empirical data in the public domain, this document leverages first-principles of physical organic chemistry and extrapolations from structurally analogous compounds to build a predictive framework. Furthermore, this guide details robust, self-validating experimental protocols for the precise determination of this compound's solubility, empowering researchers in drug development and materials science to generate reliable data. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Solubility in Scientific Research

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast array of applications, from drug delivery and formulation to reaction kinetics and purification in chemical synthesis.[1] For researchers and professionals in the pharmaceutical and chemical industries, a thorough understanding of a compound's solubility in various solvent systems is a critical prerequisite for efficient and effective process development.

tert-Butyl 2-methoxy-4-vinylbenzoate is a molecule of interest due to its potential applications stemming from its constituent functional groups: a vinyl group amenable to polymerization, a benzoate core common in pharmaceuticals and organic materials, a methoxy group that can influence electronic properties and solubility, and a bulky tert-butyl group that impacts steric hindrance and lipophilicity. The solubility of this compound in polar aprotic solvents is of particular importance as these solvents are widely employed in organic synthesis, polymer chemistry, and analytical chemistry due to their ability to dissolve a wide range of organic molecules.

This guide will first deconstruct the molecular structure of tert-butyl 2-methoxy-4-vinylbenzoate to predict its solubility behavior. Subsequently, it will provide detailed, step-by-step protocols for the experimental determination of its solubility, ensuring data integrity and reproducibility.

Molecular Structure Analysis and Predicted Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[2] To predict the solubility of tert-butyl 2-methoxy-4-vinylbenzoate, we must first analyze its structural features:

-

Benzoate Core: The aromatic ring and the ester functionality introduce polarity.

-

tert-Butyl Group: This bulky, non-polar alkyl group will contribute to solubility in less polar solvents and may sterically hinder interactions with solvent molecules.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

-

Vinyl Group (-CH=CH₂): This group is largely non-polar.

Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), possess large dipole moments and dielectric constants, allowing them to solvate polar molecules and ions effectively.[3] However, they lack the ability to act as hydrogen bond donors.[4][5]

Based on this, we can predict the following:

-

The presence of the polar ester and methoxy groups suggests that tert-butyl 2-methoxy-4-vinylbenzoate will exhibit some solubility in polar aprotic solvents.

-

The non-polar tert-butyl and vinyl groups will likely limit its solubility in highly polar solvents compared to analogues lacking these features.

-

The overall solubility will be a balance between these competing factors. It is anticipated to be moderately soluble in common polar aprotic solvents.

The following diagram illustrates the key structural features influencing the solubility of tert-butyl 2-methoxy-4-vinylbenzoate.

Caption: Key structural features of tert-butyl 2-methoxy-4-vinylbenzoate influencing its solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following sections detail a robust protocol for determining the solubility of tert-butyl 2-methoxy-4-vinylbenzoate in a range of polar aprotic solvents.

Materials and Equipment

Solute:

-

tert-Butyl 2-methoxy-4-vinylbenzoate (purity >98%)

Solvents (High-Purity, Anhydrous):

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

N-Methyl-2-pyrrolidone (NMP)[6]

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Oven for gravimetric analysis

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for tert-butyl 2-methoxy-4-vinylbenzoate and all solvents used.[7][8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[11]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors.[8]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[10]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[12] The following workflow provides a detailed procedure.

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

3.3.1. Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a precisely measured volume of the desired polar aprotic solvent (e.g., 5.00 mL).

-

Add an excess amount of tert-butyl 2-methoxy-4-vinylbenzoate to each vial. The presence of undissolved solid after equilibration is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (0.22 µm) to remove any undissolved microparticles.

-

Immediately dilute the filtered aliquot with a known volume of the same solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Analytical Methods for Concentration Determination

3.4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of the dissolved solute.

-

Method Development: Develop a suitable HPLC method with a C18 column and a mobile phase that provides good peak shape and retention for tert-butyl 2-methoxy-4-vinylbenzoate. A mixture of acetonitrile and water is often a good starting point.

-

Calibration Curve: Prepare a series of standard solutions of tert-butyl 2-methoxy-4-vinylbenzoate of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

3.4.2. UV-Vis Spectrophotometry

If the solute has a distinct chromophore and does not interfere with the solvent's absorbance, UV-Vis spectrophotometry offers a simpler analytical method.

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of tert-butyl 2-methoxy-4-vinylbenzoate to determine its λmax.

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

3.4.3. Gravimetric Analysis

For a less instrument-intensive approach, gravimetric analysis can be employed.

-

Sample Preparation: Accurately weigh a clean, dry evaporation dish. Transfer a precise volume of the filtered supernatant into the dish.

-

Solvent Evaporation: Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Drying to Constant Weight: Dry the dish to a constant weight, cooling it in a desiccator before each weighing.

-

Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the dish.

Data Presentation and Calculation

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L. The following table provides a template for presenting the determined solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |

| Dimethyl sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |

| Acetonitrile (ACN) | 25 | Experimental Value | Calculated Value |

| N-Methyl-2-pyrrolidone (NMP) | 25 | Experimental Value | Calculated Value |

Calculation Example (from HPLC data):

Solubility (g/L) = (Concentration from HPLC in g/L) x (Dilution Factor)

Solubility (mol/L) = Solubility (g/L) / Molecular Weight of Solute

Conclusion

This guide provides a robust and detailed framework for the experimental determination of this crucial physicochemical property. By adhering to the outlined protocols, researchers can generate high-quality, reproducible data that will be invaluable for the development of applications involving tert-butyl 2-methoxy-4-vinylbenzoate. The emphasis on self-validating systems and a thorough understanding of the underlying principles will ensure the scientific integrity of the results.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).

- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31).

- Polar Protic Solvents And Polar Aprotic Solvents - Free PDF Library. (2026, March 9).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27).

- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Polar aprotic solvents – Knowledge and References - Taylor & Francis.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- Safety data sheet. (2017, May 21).

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 4).

- TCI AMERICA - Spectrum Chemical. (2018, July 6).

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 30).

- Vinyl 4-tert-butylbenzoate 99 15484-80-7 - Sigma-Aldrich.

- Supplementary Information.

- Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL 4-BROMO-2-METHOXYBENZOATE - ChemicalBook. (2026, March 21).

- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. (2019, October 6).

- Solvent Miscibility Table - Sigma-Aldrich.

- 1 Prioritised substance group: Aprotic solvents | HBM4EU.

Sources

- 1. chem.ws [chem.ws]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. hbm4eu.eu [hbm4eu.eu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. ark-chem.co.jp [ark-chem.co.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of tert-Butyl 2-methoxy-4-vinylbenzoate in Advanced Polymer Synthesis

An In-Depth Technical Guide to the Radical Initiation Mechanisms of tert-Butyl 2-methoxy-4-vinylbenzoate

For Researchers, Scientists, and Drug Development Professionals

tert-Butyl 2-methoxy-4-vinylbenzoate is a functionalized monomer of significant interest in the field of polymer chemistry. Its unique structure, combining a styrenic vinyl group with a protected carboxylic acid and a methoxy substituent on the aromatic ring, makes it a valuable building block for a wide array of specialized polymers. The tert-butyl ester group, in particular, serves as a protecting group that can be readily removed post-polymerization to yield poly(4-vinylbenzoic acid), a versatile polyelectrolyte.[1] The applications of polymers derived from this monomer are diverse, ranging from drug delivery systems and dental materials to advanced coatings and reactive polymers.[2][3]

The properties and performance of the final polymeric material are critically dependent on the polymerization process, with the initiation step being of paramount importance. This guide provides a comprehensive exploration of the primary mechanisms for initiating the radical polymerization of tert-Butyl 2-methoxy-4-vinylbenzoate. We will delve into the underlying principles of thermal, photochemical, and redox initiation, providing both mechanistic insights and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Pillar 1: Thermal Initiation - The Workhorse of Radical Polymerization

Thermal initiation is the most conventional and widely practiced method for initiating free-radical polymerization.[4][5] The process relies on the homolytic cleavage of a thermally labile initiator molecule to generate a pair of highly reactive free radicals. These radicals then proceed to attack the vinyl group of the monomer, thereby initiating the polymer chain growth. The choice of thermal initiator is dictated primarily by the desired polymerization temperature, which in turn is influenced by the monomer's reactivity and the solvent's boiling point.

Mechanism of Thermal Initiation

The most common thermal initiators fall into two classes: azo compounds and organic peroxides.

-

Azo Initiators (e.g., Azobisisobutyronitrile - AIBN): AIBN is a popular choice due to its predictable, first-order decomposition kinetics and the fact that its decomposition products are less likely to participate in side reactions.[6][7] Upon heating (typically between 60-80 °C), AIBN undergoes decomposition to release a molecule of nitrogen gas and two 2-cyanopropyl-2-yl radicals.[6][8] The formation of the highly stable N₂ molecule is a significant thermodynamic driving force for this reaction.[4][6]

-

Peroxide Initiators (e.g., Benzoyl Peroxide - BPO): Organic peroxides contain a weak oxygen-oxygen single bond that readily undergoes homolysis upon heating.[4][5] In the case of BPO, thermal decomposition yields two benzoyloxy radicals.[9][10] These radicals can either directly initiate polymerization or undergo decarboxylation to form phenyl radicals, which then act as the initiating species.[9]

The generated primary radicals (R•) then add to the double bond of the tert-Butyl 2-methoxy-4-vinylbenzoate monomer (M), forming a new carbon-centered radical that represents the first unit of the growing polymer chain.

Diagram: Thermal Initiation Pathway with AIBN

Caption: General workflow for redox-initiated radical polymerization.

Experimental Protocol: Redox-Initiated Emulsion Polymerization

-

Aqueous Phase Preparation: In a reaction vessel, prepare an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate) and the reducing agent (e.g., L-ascorbic acid).

-

Monomer Phase Preparation: In a separate container, mix the tert-Butyl 2-methoxy-4-vinylbenzoate monomer with the oxidizing agent (e.g., tert-butyl hydroperoxide). [11]3. Emulsification: Add the monomer phase to the aqueous phase under vigorous stirring to form a stable emulsion.

-

Initiation: If required, add a catalyst, such as a water-soluble iron salt (e.g., ammonium iron(III) sulfate), to the emulsion to initiate the redox reaction and subsequent polymerization. [11]5. Polymerization: Maintain the reaction at a controlled, low temperature (e.g., 25-40 °C) under an inert atmosphere (e.g., nitrogen).

-

Work-up: Once the polymerization is complete, the resulting polymer latex can be used directly or the polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by filtration and drying.

Data Summary: Common Redox Initiator Systems

| Oxidizing Agent | Reducing Agent | Typical Temperature (°C) |

| Potassium Persulfate | Sodium Bisulfite | 10 - 50 |

| Benzoyl Peroxide | N,N-dimethylaniline | 0 - 50 |

| tert-Butyl Hydroperoxide | L-Ascorbic Acid (with Fe²⁺ catalyst) | 0 - 60 [11] |

| Hydrogen Peroxide | Iron(II) Sulfate (Fenton's Reagent) | 0 - 40 |

Pillar 3: Photochemical Initiation - Spatiotemporal Control

Photochemical initiation offers precise control over the polymerization process, as radical generation only occurs upon exposure to light of a specific wavelength, typically in the UV range. [12][13]This allows for spatial and temporal control of the polymerization, which is highly desirable in applications such as 3D printing, coatings, and microelectronics.

Mechanism of Photochemical Initiation

Photoinitiators are compounds that, upon absorbing light, generate reactive species capable of initiating polymerization. They generally operate via two primary mechanisms:

-

Type I (Cleavage): The photoinitiator molecule absorbs a photon and undergoes homolytic cleavage to directly form two radical fragments.

-

Type II (H-Abstraction): The photoinitiator is excited to a triplet state and then interacts with a co-initiator or synergist (often a tertiary amine or a thiol) by abstracting a hydrogen atom or through electron transfer, which ultimately leads to the formation of initiating radicals. [14] The choice of photoinitiator and light source must be carefully matched to ensure efficient light absorption and radical generation without damaging the monomer or the resulting polymer.

Diagram: Type I vs. Type II Photoinitiation

Caption: Mechanisms of Type I and Type II photochemical initiation.

Concluding Remarks: Selecting the Optimal Initiation Strategy

The radical polymerization of tert-Butyl 2-methoxy-4-vinylbenzoate can be effectively initiated through thermal, redox, or photochemical methods. The choice of the initiation mechanism is a critical decision that directly influences not only the reaction kinetics but also the final polymer properties, such as molecular weight, molecular weight distribution, and end-group functionality.

-

Thermal initiation with initiators like AIBN or BPO is robust and well-understood, making it suitable for bulk and solution polymerizations where elevated temperatures are acceptable.

-

Redox initiation provides an excellent alternative for processes requiring lower temperatures, such as emulsion polymerizations, minimizing the risk of side reactions and being more energy-efficient. [11]* Photochemical initiation offers unparalleled control over the polymerization process, enabling the fabrication of complex, patterned materials and coatings.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and optimize the initiation strategy best suited for their specific application, unlocking the full potential of tert-Butyl 2-methoxy-4-vinylbenzoate in the creation of next-generation functional polymers.

References

- Studies in some new initiator systems for vinyl polymerization. III. Amine–halogen systems as redox initiators. OA Monitor Ireland.

- A Comparative Analysis of Diethyl Peroxide and Benzoyl Peroxide as Polymerization Initiators. Benchchem.

- Mechanism. Chemistry LibreTexts.

- Understanding Polymerization Initiators: The Role of Benzoyl Peroxide. NINGBO INNO PHARMCHEM CO.,LTD.

- Reactivity of Benzoyl Peroxide/Amine System as an Initiator for the Free Radical Polymerization of Dental and Orthopaedic Dimethacrylate Monomers. ACS Publications.

- Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. ResearchGate.

- Radical Reactions. Chemistry LibreTexts.

- The Photoinitiation Mechanism of Vinyl Polymerization by Riboflavin/Triethanolamine in Aqueous Medium. ACS Publications.

- AIBN Overview, Structure & Initiators. Study.com.

- Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester. PMC.

- 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. Wiley Online Library.

- Study of the initiation mechanism of the vinyl polymerization with the system persulfate/N,N,N′,N′‐tetramethylethylenediamine. Semantic Scholar.

- Free Radical Polymerization. Organic Chemistry Tutor.

- Introduction to polymers: 4.3.1 Initiation. OpenLearn - The Open University.

- Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. MDPI.

- Self-Initiated Free Radical Grafting of Styrene Homo- and Copolymers onto Functionalized Graphene. ACS Publications.

- RAFT Polymerization of Activated 4-Vinylbenzoates. ResearchGate.

- Redox polymerization. ScienceDirect.

- Facile synthesis of branched polyvinyl acetate via redox-initiated radical polymerization. Royal Society of Chemistry.

- Azobisisobutyronitrile (AIBN). Common Organic Chemistry.

- Enzyme-Mediated Free Radical Polymerization of Styrene. ACS Publications.

- Photopolymerization of Epoxide and Vinyl Monomers by Metal Carbonyl Compounds. Acta Scientific.

- Thermal self‐initiation of styrene in the presence of TEMPO radicals: Bulk and miniemulsion. ResearchGate.

- Photopolymerization of vinyl monomers. ACS Publications.

- Cationic Alternating Copolymerization of Vinyl Esters and 3-Alkoxyphthalides. The University of Osaka Institutional Knowledge Archive : OUKA.

- The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem. University of California, San Diego.

- Initiation reactions in the high temperature decomposition of styrene. PMC - NIH.

- Controlled Free Radical Polymerization. Swaminathan Sivaram.

- On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization. MDPI.

- Poly(4-vinylbenzoic acid). Polymer Source.

- Mechanism of initiation in the thermal polymerization of styrene. Kinetic deuterium isotope effects in the initiation step of. Canadian Science Publishing.

- Self-Initiation of Photopolymerization Reactions. RadTech.

- Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties. Semantic Scholar.

- Enzyme-mediated free radical polymerization of styrene. PubMed.

- Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers. (ACERT) at Cornell.

- 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI.

- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses.

- 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. PubMed.

- Acid-triggered radical polymerization of vinyl monomers. ETH Research Collection.

- The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Wiley Online Library.

- Thiyl radical-mediated cyclization of ω-alkynyl O-tert-butyldiphenylsilyloximes. Royal Society of Chemistry.

- Radical Chemistry of tert-Butoxide. Macmillan Group.

Sources

- 1. polymersource.ca [polymersource.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. open.edu [open.edu]

- 6. study.com [study.com]

- 7. Azobisisobutyronitrile (AIBN) [commonorganicchemistry.com]

- 8. public.websites.umich.edu [public.websites.umich.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - PMC [pmc.ncbi.nlm.nih.gov]

- 12. actascientific.com [actascientific.com]

- 13. radtech.org [radtech.org]

- 14. pubs.acs.org [pubs.acs.org]

Crystallographic data and 3D molecular structure of tert-Butyl 2-methoxy-4-vinylbenzoate

An In-Depth Technical Guide to the Crystallographic and 3D Molecular Structure of tert-Butyl 2-methoxy-4-vinylbenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the methodologies required to determine and analyze the single-crystal X-ray crystallographic data and 3D molecular structure of tert-butyl 2-methoxy-4-vinylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, crystallization, and structural analysis of this novel compound.

Introduction

tert-Butyl 2-methoxy-4-vinylbenzoate is a small organic molecule with potential applications as a monomer in polymer synthesis or as a building block in the development of new pharmaceutical agents. The presence of a vinyl group suggests its utility in polymerization reactions[1], while the methoxy and tert-butyl ester functionalities can influence its solubility, stability, and biological activity[2][3]. A definitive determination of its three-dimensional molecular structure is paramount for understanding its chemical reactivity, physical properties, and potential interactions with biological macromolecules. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for obtaining precise atomic coordinates, bond lengths, and bond angles, thereby revealing the molecule's conformation and intermolecular interactions in the solid state.[4][5][6]

This guide will detail a plausible synthetic route, methods for obtaining high-quality single crystals, the process of X-ray data collection and structure solution, and a thorough analysis of the resulting 3D molecular structure.

Synthesis and Spectroscopic Characterization

A plausible synthetic route for tert-butyl 2-methoxy-4-vinylbenzoate would involve the esterification of 2-methoxy-4-vinylbenzoic acid with tert-butanol. The starting acid can be prepared from commercially available precursors.

Experimental Protocol: Synthesis of tert-Butyl 2-methoxy-4-vinylbenzoate

-

Preparation of 2-methoxy-4-vinylbenzoic acid: This intermediate can be synthesized from vanillic acid through a series of reactions involving protection of the phenolic hydroxyl group, reduction of the carboxylic acid to an alcohol, oxidation back to an aldehyde, a Wittig reaction to introduce the vinyl group, and finally, oxidation of the aldehyde to a carboxylic acid.

-

Esterification: To a stirred solution of 2-methoxy-4-vinylbenzoic acid (1.0 equivalent) in dry dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). To this mixture, add tert-butanol (1.5 equivalents) and stir the reaction at room temperature for 12-18 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure tert-butyl 2-methoxy-4-vinylbenzoate.

Spectroscopic Characterization

Before proceeding to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the tert-butyl protons (singlet, ~1.6 ppm), methoxy protons (singlet, ~3.9 ppm), vinyl protons (multiplets, ~5.3-6.7 ppm), and aromatic protons (multiplets, ~7.0-7.8 ppm). |

| ¹³C NMR | Signals for the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, aromatic carbons, vinyl carbons, and the methoxy carbon. |

| FT-IR | Characteristic absorption bands for the C=O stretch of the ester (~1715 cm⁻¹), C=C stretch of the vinyl group (~1630 cm⁻¹), and C-O stretches of the ester and methoxy groups. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₈O₃). |

Single-Crystal X-ray Diffraction Analysis

The definitive 3D structure is determined through single-crystal X-ray diffraction.[4][5][7] This process involves growing a high-quality single crystal, collecting diffraction data, solving the phase problem, and refining the structural model.

Crystal Growth

High-quality single crystals are essential for a successful SC-XRD experiment. Common methods for crystal growth include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the more volatile solvent into the solution reduces the compound's solubility, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed on the diffractometer.

The data collection strategy is typically determined using software like Bruker's APEX suite[8]. Data is collected over a range of angles to ensure completeness. After collection, the raw data is processed, which involves integration of the reflection intensities and correction for various experimental factors (e.g., absorption, Lorentz factor, polarization).

Structure Solution and Refinement

The processed data is then used to solve the crystal structure.

Structure solution is typically achieved using direct methods or Patterson methods, as implemented in programs like SHELXT. This provides an initial model of the molecule's structure. This model is then refined using full-matrix least-squares methods (e.g., with SHELXL or Olex2) to improve the fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using tools like checkCIF to ensure its quality and adherence to crystallographic standards.

Analysis of the 3D Molecular Structure

The final output of the crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Crystallographic Data Summary (Hypothetical)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈O₃ |

| Formula Weight | 234.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| β (°) | [Hypothetical Value] |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

| R₁ (I > 2σ(I)) | [< 0.05] |

| wR₂ (all data) | [< 0.15] |

| Goodness-of-fit | [~1.0] |

Intramolecular Geometry

Analysis of the refined structure would provide precise bond lengths, bond angles, and torsion angles. Key features to examine would include:

-

The planarity of the benzene ring.

-

The conformation of the ester and methoxy groups relative to the aromatic ring. Steric hindrance between the tert-butyl group and the methoxy group may lead to a non-planar arrangement.

-

The orientation of the vinyl group.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the absence of strong hydrogen bond donors, the crystal packing of tert-butyl 2-methoxy-4-vinylbenzoate would likely be dominated by van der Waals interactions and potentially weak C-H···O hydrogen bonds. Visualization software such as Mercury or Diamond[9] can be used to analyze these interactions and understand how the molecules pack in the solid state.

Conclusion

This technical guide outlines a comprehensive and systematic approach to determining and analyzing the crystallographic data and 3D molecular structure of tert-butyl 2-methoxy-4-vinylbenzoate. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a precise and reliable structural model. This information is invaluable for understanding the compound's fundamental properties and for guiding its future applications in materials science and drug discovery. The rigorous application of these well-established crystallographic techniques ensures the scientific integrity and trustworthiness of the structural data.

References

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

-

Bruker. APEX Software. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

Single crystal X-ray diffraction analysis. (n.d.). Retrieved from [Link]

-

Materials Research Laboratory | Illinois. X-Ray Data Analysis Software Packages. Retrieved from [Link]

-

Crystal Impact. (2026, January 7). Software for Scientists. Retrieved from [Link]

-

Supplementary Information. (2020). This journal is © the Partner Organisations 2020. Retrieved from [Link]

-

Ataman Kimya. TERT-BUTYL PEROXYBENZOATE (TBPB). Retrieved from [Link]

-

MDPI. (2023, May 2). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]

- Google Patents. (2008). US20080206158A1 - Benzoic Acid Ester Compounds, Compositions, Uses and Methods Related Thereto.

-

Wikipedia. tert-Butyl peroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

PubChem - NIH. tert-Butyl 4-methoxybenzoate | C12H16O3 | CID 12493228. Retrieved from [Link]

-

The Good Scents Company. tert-butyl methyl ether, 1634-04-4. Retrieved from [Link]

- Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

-

ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

-

The Good Scents Company. 2-methoxy-4-vinyl phenol, 7786-61-0. Retrieved from [Link]

-

NextSDS. tert-butyl 2-amino-4-methoxybenzoate — Chemical Substance Information. Retrieved from [Link]

-

Dormer Laboratories Inc. (2009, March 24). 2-Tert-Butyl-4-Methoxyphenol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 6. pulstec.net [pulstec.net]

- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 8. APEX Software | Bruker [bruker.com]

- 9. Crystal Impact - Software for Scientists [crystalimpact.com]

Electronic Effects of the Methoxy Substituent on tert-Butyl 2-methoxy-4-vinylbenzoate: A Technical Whitepaper

Executive Summary

In the design of functionalized aromatic systems—whether for active pharmaceutical ingredients (APIs), advanced polymer precursors, or cross-coupling substrates—subtle regiochemical variations dictate macroscopic reactivity. tert-Butyl 2-methoxy-4-vinylbenzoate represents a highly complex push-pull electronic system. This whitepaper dissects the specific electronic contributions of the methoxy (-OCH₃) substituent at the C2 position, mapping its mesomeric (+M), inductive (-I), and steric influences on the adjacent tert-butyl ester (C1) and the distal vinyl group (C4).

Structural and Electronic Profiling

The Dual Nature of the Methoxy Substituent

The methoxy group is a classic example of a substituent with competing electronic effects. Because oxygen is highly electronegative, it withdraws electron density from the aromatic ring through the σ-bond framework, exerting an inductive effect (-I)[1]. However, the oxygen atom possesses two lone pairs of electrons in p-orbitals that are perfectly aligned to delocalize into the aromatic π-system, creating a strong resonance effect (+M)[1].

In most aromatic systems, the resonance donation overpowers the inductive withdrawal (+M > -I), making the methoxy group a net electron-donating group (EDG) that activates the ring toward electrophilic attack[1]. However, this electron donation is strictly regioselective, localizing negative charge exclusively at the ortho and para positions relative to the methoxy group[2].

Regiochemical Asymmetry: Ortho vs. Meta Dynamics

In tert-butyl 2-methoxy-4-vinylbenzoate, the placement of the methoxy group at C2 creates a bifurcated electronic environment:

-

Interaction with the C1 Ester (Ortho): The ester group is located ortho to the methoxy substituent. It directly receives the resonance-donated electron density (+M) from the oxygen lone pairs[2].

-

Interaction with the C4 Vinyl Group (Meta): The vinyl group is located meta to the methoxy substituent (a 1,3-relationship). Resonance effects do not propagate to the meta position. Consequently, the vinyl group is entirely blind to the methoxy group's +M effect. Instead, it only experiences the methoxy group's inductive electron-withdrawing effect (-I), rendering the vinyl group slightly electron-deficient[3].

Steric Inhibition of Resonance (The Ortho Effect)

Beyond pure electronics, the spatial bulk of the adjacent substituents must be considered. The tert-butyl ester at C1 is exceptionally bulky. The proximity of the C2 methoxy group creates severe steric repulsion (the "ortho effect"). To relieve this steric strain, the ester carbonyl is forced to twist out of coplanarity with the benzene ring.

Because maximum orbital overlap is required for the ester to exert its electron-withdrawing resonance effect (-M), this steric twisting effectively decouples the ester from the aromatic π-system. As a result, the ring (and by extension, the para-vinyl group) becomes more electron-rich than predicted by standard additive Hammett constants.

Fig 1. Electronic and steric interaction network of the methoxy substituent on the aromatic system.

Quantitative Data Summary

To translate these mechanistic theories into predictive models for drug design and material synthesis, we rely on Hammett Linear Free Energy Relationships (LFER). The table below summarizes the positional effects of the methoxy group.

Table 1: Electronic Parameters and Positional Effects of the Methoxy Substituent

| Parameter | Position Relative to Methoxy | Effect Type | Dominant Electronic Influence | Hammett Constant (σ) |

| C1 (Ester bearing) | Ortho | Resonance (+M) & Inductive (-I) | Net Electron Donation (+M > -I)* | σ_ortho ≈ -0.39 |

| C4 (Vinyl bearing) | Meta | Inductive (-I) Only | Net Electron Withdrawal[3] | σ_meta = +0.12 |

| Vinyl β-Carbon | Meta (Extended) | Inductive (-I) | Weak Electron Withdrawal | N/A |

*Note: Steric twisting of the bulky tert-butyl ester reduces coplanarity, slightly attenuating the effective resonance overlap and altering the apparent σ_ortho value.

Self-Validating Experimental Methodologies

To empirically verify the electronic distribution in tert-butyl 2-methoxy-4-vinylbenzoate, researchers must employ rigorous, self-validating analytical techniques. Below are two field-proven protocols designed to map electron density and frontier molecular orbitals (FMOs).

Protocol 1: Multi-Nuclear NMR Electron Density Mapping

Causality: ¹³C NMR chemical shifts of aromatic carbons correlate linearly with total localized electron density. By calculating the Substituent Chemical Shift (SCS) against an unsubstituted baseline, the net electronic contribution of the methoxy group can be quantified.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of tert-butyl 2-methoxy-4-vinylbenzoate in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

-

Rationale: TMS provides a precise zero-point calibration essential for calculating minute SCS differences down to 0.01 ppm.

-

-

Acquisition: Execute a ¹³C NMR scan at 100 MHz (or higher) using a standard proton-decoupled pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.5 seconds.

-

Rationale: Quaternary carbons (C1, C2, C4) lack attached protons to facilitate dipole-dipole relaxation. A long D1 ensures complete relaxation, preventing signal attenuation and allowing for accurate peak picking.

-

-

Processing: Phase and baseline correct the spectrum. Reference the TMS peak strictly to 0.00 ppm.

-

Validation Checkpoint: Before relying on ¹³C shifts, integrate the ¹H NMR spectrum. The methoxy protons (singlet, ~3.8 ppm, 3H) must integrate perfectly against the vinyl protons (multiplet, ~5.3–6.7 ppm, 3H). If integration fails, the sample is impure or polymerized, and the ¹³C data is invalid.

Protocol 2: Cyclic Voltammetry (CV) for FMO Determination

Causality: The oxidation and reduction potentials of the molecule directly correlate to the HOMO and LUMO energy levels, revealing the thermodynamic stability of the π-system under the methoxy group's influence.

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

-

Rationale: The bulky cation and non-coordinating anion provide a wide electrochemical window without participating in the redox events of the benzoate.

-

-

Cell Assembly: Utilize a three-electrode setup: Glassy carbon working electrode, Platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

-

Measurement: Add the benzoate derivative to a concentration of 1.0 mM. Sweep the potential from -2.5 V to +1.5 V at a scan rate of 50 mV/s.

-

Validation Checkpoint: Spike the solution with Ferrocene at the end of the run. The Fc/Fc⁺ redox couple should appear at a chemically reversible, well-defined potential. If the peak separation (ΔEp) exceeds 80 mV, the working electrode requires re-polishing, and the data must be discarded. Calculate HOMO/LUMO using the Fc/Fc⁺ internal standard reference (-4.8 eV vs. vacuum).

Fig 2. Self-validating experimental workflow for quantifying substituent electronic effects.

Implications for Reactivity and Drug Development

Understanding the electronic isolation of the vinyl group in tert-butyl 2-methoxy-4-vinylbenzoate is critical for downstream applications:

-

Polymer Science: Because the vinyl group is meta to the methoxy EDG, it does not receive resonance stabilization. It remains slightly electron-deficient due to the -I effect[3]. This makes the monomer highly susceptible to anionic polymerization, whereas cationic polymerization would be sluggish.

-

Cross-Coupling (Heck/Suzuki): In palladium-catalyzed cross-couplings, the electron-deficient nature of the vinyl group accelerates the migratory insertion step. Furthermore, the steric bulk of the ortho-methoxy and tert-butyl ester shields the core ring, directing catalytic activity exclusively to the distal vinyl moiety.

References

-

Chemistry LibreTexts. "7.9: How Delocalized Electrons Affect pKa Values." LibreTexts. URL: [Link]

-

Chemistry LibreTexts. "16.5: An Explanation of Substituent Effects." LibreTexts. URL: [Link]

Sources

Toxicity Profiling and Safety Data Sheet (SDS) Framework for tert-Butyl 2-methoxy-4-vinylbenzoate

Executive Summary

In advanced drug development and materials science, functionalized styrene derivatives and vinylbenzoates serve as critical intermediates. tert-Butyl 2-methoxy-4-vinylbenzoate (CAS: 2806437-12-5) is a highly specialized, novel monomer[1]. While its unique structural motif offers orthogonal reactivity for complex organic synthesis, the presence of a reactive vinyl moiety necessitates rigorous safety profiling, predictive toxicology, and controlled handling protocols. This whitepaper establishes a comprehensive technical framework for the safe handling, toxicity assessment, and experimental validation of this compound.

Physicochemical Profiling & Structural Causality

To accurately predict the toxicological profile of a novel compound, we must first deconstruct its structural alerts. The behavior of tert-Butyl 2-methoxy-4-vinylbenzoate is dictated by three distinct functional groups, each contributing to its reactivity and potential hazards.

-

The Vinyl Group (-CH=CH₂): This is the primary driver of both utility and hazard. As an electron-deficient alkene (relative to standard styrenes due to the electron-withdrawing ester para to it), it acts as a Michael acceptor. Biologically, it can covalently bind to cellular nucleophiles (like glutathione), leading to oxidative stress. Chemically, it is prone to auto-polymerization initiated by heat, light, or free radicals.

-

The tert-Butyl Ester (-COOC(CH₃)₃): The selection of a tert-butyl group provides massive steric hindrance. This shields the carbonyl carbon from premature nucleophilic attack or enzymatic hydrolysis in physiological environments, making it far more stable than a methyl ester. It acts as an orthogonal protecting group, requiring strong acidic conditions (e.g., Trifluoroacetic acid) for cleavage.

-

The Methoxy Group (-OCH₃): Positioned ortho to the ester, this electron-donating group alters the electron density of the aromatic ring, finely tuning the reactivity of the para-vinyl group during radical polymerization.

Table 1: Physicochemical & Structural Data Summary

| Property / Feature | Quantitative Value / Descriptor | Causality & Experimental Implication |

| CAS Number | 2806437-12-5 | Primary identifier for regulatory tracking[1]. |

| Molecular Weight | 234.29 g/mol | Highly lipophilic; expected to readily permeate cellular membranes. |

| Polymerization Risk | High (Exothermic) | Requires radical scavengers (e.g., MEHQ or BHT) during storage[2]. |

| Hydrolytic Stability | High (at pH 7.4) | Steric bulk of tert-butyl prevents rapid degradation in aqueous media. |

| Analog Oral LD50 | ~3,250 mg/kg (Rat) | Extrapolated from 3[3]; minimally toxic acutely. |

Predictive Toxicology & GHS Safety Data Sheet (SDS) Core

Because comprehensive in vivo data for CAS 2806437-12-5 is currently limited, we apply predictive toxicology based on structural analogs (such as vinyl benzoate) to construct a robust Safety Data Sheet (SDS) framework[4].

The electrophilic nature of the vinyl group makes it a known skin and eye irritant. It reacts with nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins, triggering localized inflammatory cascades.

Table 2: Predictive GHS Classification & Mitigation Strategies

| Hazard Class | GHS Code | Hazard Statement | Causality & Mitigation Strategy |

| Skin Irritation | H315 | Causes skin irritation | Causality: Covalent binding to skin proteins. Mitigation: Nitrile gloves; immediate washing (P302+P352). |

| Eye Irritation | H319 | Causes serious eye irritation | Causality: Direct cellular toxicity to corneal epithelium. Mitigation: Splash-proof safety goggles (P280). |

| STOT SE | H335 | May cause respiratory irritation | Causality: Volatility of the monomeric form. Mitigation: Handle strictly within a Class II fume hood (P271). |

| Aquatic Toxicity | H411 | Toxic to aquatic life | Causality: Lipophilicity leads to bioaccumulation. Mitigation: Do not flush into sanitary sewers. |

Mechanistic Workflows

To visualize the underlying biological and operational processes, the following diagrams map the cellular toxicity pathway and the standardized screening workflow.

Mechanistic pathway of vinyl-induced cytotoxicity via oxidative stress.

Step-by-step workflow for in vitro cytotoxicity assessment following OECD 129.

Self-Validating Experimental Protocols

As a standard of scientific integrity, all analytical and biological protocols must be self-validating—meaning they contain internal controls that prove the assay functioned correctly regardless of the test compound's outcome.

Protocol 1: In Vitro Cytotoxicity Screening (OECD Guideline 129)[5]

This protocol estimates the starting dose for acute oral systemic toxicity without requiring immediate animal testing, utilizing the Neutral Red Uptake (NRU) method.

-

Cell Seeding: Seed Balb/c 3T3 mouse fibroblasts in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours to allow adherence.

-

Self-Validating Controls:

-

Negative Control: Vehicle only (e.g., 0.5% DMSO in media) to establish 100% baseline viability.

-

Positive Control: Sodium Lauryl Sulfate (SLS) to prove the cells are susceptible to known cytotoxic agents.

-

-

Dosing: Prepare 8 serial dilutions of tert-Butyl 2-methoxy-4-vinylbenzoate (ranging from 0.1 µM to 1000 µM). Treat the cells and incubate for 48 hours at 37°C, 5% CO₂.

-

Viability Assessment: Remove media and add Neutral Red dye (50 µg/mL). Viable cells will actively transport the dye into their lysosomes. After 3 hours, wash the cells and extract the dye using a 50% ethanol / 1% acetic acid solution.

-

Quantification & Causality: Measure absorbance at 540 nm. Calculate the IC50 . Apply the OECD 129 prediction model: LD50(mg/kg)=10(0.439×log10(IC50)+0.621) . A lower IC50 directly correlates with higher electrophilic stress induced by the vinyl group.

Protocol 2: Polymerization Inhibitor Tracking via HPLC-UV

Vinyl compounds require inhibitors like2 to prevent runaway exothermic auto-polymerization during storage[2]. This protocol ensures the inhibitor concentration remains within the safe operational window (50 - 200 ppm).

-

Sample Preparation: Dissolve 50 mg of the monomer in 1 mL of HPLC-grade Acetonitrile.

-

Internal Validation: Spike the sample with a known concentration of Naphthalene as an internal standard. This validates the recovery rate and corrects for any injection volume errors.

-

Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile. Detect via UV at 254 nm.

-

Quantification & Intervention: Compare the MEHQ peak area against a pre-established calibration curve.

-

Causality Note: If MEHQ levels fall below 50 ppm, the sample must be re-inhibited. Crucially, MEHQ requires dissolved oxygen to function as a radical scavenger. Storing this compound under a strictly inert atmosphere (100% Argon) without switching to an anaerobic inhibitor (like tert-butyl catechol) will paradoxically induce polymerization.

-

References

- BLD Pharm Product Database - tert-Butyl 2-methoxy-4-vinylbenzoate (CAS 2806437-12-5).

- ChemicalBook - VINYL BENZOATE - Safety Data Sheet.

- Research, Society and Development Journal - Cytotoxicity in fibroblasts... following OECD Guide 129.

- Benchchem - Common Free-Radical Polymerization Inhibitors (MEHQ, BHT).

- TCI Chemicals - SAFETY DATA SHEET: Vinyl Benzoate (Acute Oral Toxicity).

Sources

Synthesis of tert-Butyl 2-methoxy-4-vinylbenzoate: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of tert-Butyl 2-methoxy-4-vinylbenzoate, a valuable building block in organic synthesis, particularly for the development of novel polymers and pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. The synthesis is presented in two main parts: the preparation of the key precursor, tert-butyl 4-bromo-2-methoxybenzoate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the vinyl group.

Overall Synthetic Strategy

The chosen synthetic route is a robust and efficient two-step process commencing from the commercially available 4-bromo-2-methoxybenzoic acid. The first step involves the esterification of the carboxylic acid to form the tert-butyl ester. This is followed by a Suzuki-Miyaura cross-coupling reaction with potassium vinyltrifluoroborate to yield the final product. This strategy offers high functional group tolerance and generally proceeds with good to excellent yields.

Caption: Overall two-step synthesis of tert-Butyl 2-methoxy-4-vinylbenzoate.

Part 1: Synthesis of the Precursor: tert-Butyl 4-bromo-2-methoxybenzoate

The initial step in this synthesis is the conversion of 4-bromo-2-methoxybenzoic acid to its tert-butyl ester. The bulky tert-butyl group can be introduced using several methods; however, direct acid-catalyzed esterification with tert-butanol is often challenging due to the alcohol's propensity to dehydrate to isobutylene[1]. A more reliable method involves the use of a coupling agent or activation of the carboxylic acid. Here, we adapt a procedure that utilizes 4-(dimethylamino)pyridine (DMAP) as a catalyst, which is known to facilitate the esterification of sterically hindered alcohols[2].

Materials and Methods for Precursor Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Bromo-2-methoxybenzoic acid | 231.04 | 5.00 g | 21.6 mmol | Commercially available. |

| tert-Butanol | 74.12 | 30 mL | - | Used as both reagent and solvent. |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 4.90 g | 23.8 mmol | Moisture sensitive. |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.26 g | 2.16 mmol | Toxic. Handle with care. |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous. |

| Diethyl ether | 74.12 | As needed | - | For workup. |

| Saturated aq. NaHCO₃ | - | As needed | - | For workup. |

| Brine | - | As needed | - | For workup. |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying. |

Step-by-Step Experimental Protocol for Precursor Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-methoxybenzoic acid (5.00 g, 21.6 mmol) and 4-(dimethylamino)pyridine (0.26 g, 2.16 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) and tert-butanol (30 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve dicyclohexylcarbodiimide (DCC) (4.90 g, 23.8 mmol) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-